Enhanced 3D Character and Conformational Diversity Versus Flat Aromatic Fragments
The 1,4-thiazepane scaffold, including derivatives such as CAS 1797347-27-3, exhibits significantly higher 3D character than traditional flat aromatic fragments commonly used in fragment-based ligand discovery (FBLD). In a systematic evaluation, 3D-enriched thiazepane fragments achieved a 29% hit rate selective over related bromodomains (BRDT(D1) and BPTF), whereas traditional 2D fragment libraries overwhelmingly produce flat, aromatic-rich hits with limited conformational diversity [1]. The non-ring-fused thiazepane framework accesses wider conformational space compared to benzodiazepines such as (+)-JQ1 and CPI-637, enabling distinct binding vectors and engagement of non-conserved residues in BET bromodomains [1]. This structural differentiation is intrinsic to the scaffold and is preserved in CAS 1797347-27-3.
| Evidence Dimension | Hit rate selectivity and conformational diversity in bromodomain screening |
|---|---|
| Target Compound Data | 29% of 3D-enriched thiazepane fragment hits selective over BRDT(D1) and BPTF bromodomains (class-level, scaffold-specific) [1] |
| Comparator Or Baseline | Traditional 2D fragment libraries: predominantly flat, aromatic-rich fragments; benzodiazepine inhibitors (e.g., (+)-JQ1, CPI-637) with fused ring systems having more restricted conformational space [1] |
| Quantified Difference | Thiazepane scaffold accesses non-conserved histidine residue in BD2 via conformational flexibility; flat fragments and fused benzodiazepines lack this vector [1] |
| Conditions | 1H CPMG NMR screen against BRD4(D1), protein-observed 19F NMR secondary assay; X-ray crystallography (PDB: 6UVJ, 6UWX) [1] |
Why This Matters
Higher 3D character translates into novel binding poses and potential selectivity vectors that flat or fused-ring scaffolds cannot achieve, making CAS 1797347-27-3 a structurally differentiated starting point for bromodomain inhibitor development.
- [1] Johnson JA, Nicolaou CA, Kirberger SE, Pandey AK, Hu H, Pomerantz WCK. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Med Chem Lett. 2019;10(12):1648-1654. doi:10.1021/acsmedchemlett.9b00414 View Source
